molecular formula C10H11NO B071948 7-Methoxy-3,4-dihydroisoquinoline CAS No. 184913-19-7

7-Methoxy-3,4-dihydroisoquinoline

Cat. No.: B071948
CAS No.: 184913-19-7
M. Wt: 161.2 g/mol
InChI Key: HUZQPQPMHASUHT-UHFFFAOYSA-N
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Description

7-Methoxy-3,4-dihydroisoquinoline is a versatile and valuable synthetic intermediate in organic chemistry and medicinal chemistry research. This compound features a partially saturated isoquinoline core structure with a methoxy substituent at the 7-position, making it a key precursor for the synthesis of a wide range of complex alkaloids and pharmacologically active molecules. Its core structure serves as a privileged scaffold in drug discovery, particularly in the development of compounds targeting the central nervous system. Researchers utilize this dihydroisoquinoline derivative to access tetrahydroisoquinoline frameworks, which are prevalent in compounds with demonstrated biological activities, including antiviral, anticancer, and neuroprotective effects. The electron-donating methoxy group influences the compound's reactivity and electronic properties, facilitating further functionalization through electrophilic aromatic substitution or serving as a directing group in metal-catalyzed cross-coupling reactions. Its primary research value lies in its role as a building block for the construction of compound libraries for high-throughput screening and as a starting material for the total synthesis of natural products. This compound is strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZQPQPMHASUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCN=C2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the Dihydroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-3,4-dihydroisoquinoline

7-Methoxy-3,4-dihydroisoquinoline is a heterocyclic compound featuring a bicyclic system where a benzene ring is fused to a dihydropyridine ring. As a member of the isoquinoline alkaloid family, this scaffold is of profound interest to researchers in organic synthesis and medicinal chemistry. The inherent chemical functionalities—specifically the imine (C=N) bond and the electron-rich aromatic ring modulated by the methoxy group—make it a versatile intermediate for the construction of more complex molecular architectures. Its derivatives are integral to a wide range of biologically active compounds, including natural products and synthetic pharmaceuticals.

This guide provides a detailed exploration of the core chemical properties of 7-Methoxy-3,4-dihydroisoquinoline, designed for professionals in drug development and chemical research. We will delve into its synthesis, spectroscopic signature, characteristic reactivity, and its role as a foundational building block for pharmacologically relevant molecules.

G Figure 2. Bischler-Napieralski Reaction Workflow start N-(2-(3-methoxyphenyl)ethyl)formamide (Precursor) reagent POCl₃ or P₂O₅ in Toluene/Xylene start->reagent Add Dehydrating Agent cyclization Intramolecular Electrophilic Cyclization reagent->cyclization Heat to Reflux product 7-Methoxy-3,4-dihydroisoquinoline (Target Compound) cyclization->product workup Aqueous Workup & Purification product->workup G Figure 3. Key Reactivity Pathways cluster_reduction Reduction cluster_addition Nucleophilic Addition start 7-Methoxy-3,4-dihydroisoquinoline reductant NaBH₄, MeOH start->reductant Hydride Attack nucleophile R-MgBr (Grignard) start->nucleophile Carbon Nucleophile Attack reduced_prod 7-Methoxy-1,2,3,4- tetrahydroisoquinoline reductant->reduced_prod added_prod 1-Substituted Tetrahydroisoquinoline nucleophile->added_prod

The Multifaceted Biological Landscape of 7-Methoxy-3,4-dihydroisoquinoline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 7-methoxy-3,4-dihydroisoquinoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its presence in numerous natural products with diverse biological activities has established it as a "privileged structure" in drug discovery. This guide provides an in-depth technical exploration of the biological activities of 7-methoxy-3,4-dihydroisoquinoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, evaluation, and mechanistic understanding of these promising compounds. We will delve into their anticancer, antimicrobial, and neuroprotective properties, providing not just protocols, but the scientific rationale behind the experimental designs.

I. Synthesis of the 7-Methoxy-3,4-dihydroisoquinoline Core: The Bischler-Napieralski Reaction

A cornerstone for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction. This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. The presence of electron-donating groups, such as a methoxy group on the aromatic ring, facilitates this cyclization, making it a highly effective method for preparing the 7-methoxy-3,4-dihydroisoquinoline scaffold[1].

Causality in Experimental Choice:

The selection of the Bischler-Napieralski reaction is predicated on its reliability and efficiency in forming the dihydroisoquinoline ring system. The use of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) is critical for activating the amide carbonyl for electrophilic attack on the electron-rich aromatic ring[1]. The reaction temperature and choice of solvent are optimized to ensure efficient cyclization while minimizing side reactions.

Experimental Protocol: A Generalized Bischler-Napieralski Synthesis
  • Amide Formation: React 3,4-dimethoxyphenethylamine with an appropriate acyl chloride or carboxylic acid (with a coupling agent) to form the corresponding N-acyl-β-phenylethylamide.

  • Cyclization: Dissolve the amide in a suitable solvent (e.g., toluene or acetonitrile).

  • Add a dehydrating agent (e.g., POCl3) dropwise at 0°C.

  • Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully quench with ice-water.

  • Basify the aqueous solution with a suitable base (e.g., NaOH) to precipitate the crude product.

  • Purification: Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 7-methoxy-3,4-dihydroisoquinoline derivative.

Bischler-Napieralski Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amide β-(3,4-dimethoxyphenyl)ethylamide Cyclization Intramolecular Electrophilic Aromatic Substitution Amide->Cyclization Activation Dehydrating_Agent Dehydrating Agent (e.g., POCl3) Dehydrating_Agent->Cyclization Dihydroisoquinoline 7-Methoxy-3,4-dihydroisoquinoline derivative Cyclization->Dihydroisoquinoline

Caption: Generalized workflow of the Bischler-Napieralski reaction for the synthesis of 7-Methoxy-3,4-dihydroisoquinoline derivatives.

II. Anticancer Activity: Targeting Multiple Facets of Malignancy

Derivatives of 7-methoxy-3,4-dihydroisoquinoline have demonstrated significant potential as anticancer agents, exhibiting antiproliferative activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, disruption of the tumor vasculature, and inhibition of key signaling pathways.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by the activation of the caspase cascade, a family of proteases that execute the apoptotic process. Key markers for apoptosis that can be assessed by western blotting include the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP)[2][3].

Apoptosis_Pathway Derivative 7-Methoxy-3,4-dihydroisoquinoline Derivative Cell Cancer Cell Derivative->Cell Mitochondria Mitochondria Cell->Mitochondria Induces stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release (Intrinsic Pathway) Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Simplified intrinsic apoptosis pathway induced by 7-Methoxy-3,4-dihydroisoquinoline derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation[4][5][6].

Causality in Experimental Choice: The choice of cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) is crucial and should be based on the specific cancer type being targeted and the known genetic background of the cells. The concentration range of the test compounds is determined by preliminary screening to identify a range that elicits a dose-dependent response. The 48-72 hour incubation period is typically sufficient to observe the effects of the compound on cell proliferation and viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-methoxy-3,4-dihydroisoquinoline derivatives for 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data: Anticancer Activity
DerivativeCancer Cell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)5.2[Hypothetical Data]
Compound B HCT116 (Colon)2.8[Hypothetical Data]
Compound C A549 (Lung)7.1[Hypothetical Data]
Compound D HeLa (Cervical)4.5[Hypothetical Data]

Note: The data in this table is illustrative and should be replaced with actual experimental values.

III. Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant bacteria poses a significant global health threat. Isoquinoline derivatives have shown promise as a new class of antimicrobial agents, particularly against Gram-positive bacteria.

Mechanism of Action: Disruption of Bacterial Processes

The precise mechanism of antimicrobial action can vary, but it often involves the disruption of essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium[7][8].

Causality in Experimental Choice: The choice of bacterial strains (e.g., Staphylococcus aureus, including MRSA) is based on their clinical relevance and resistance profiles. Mueller-Hinton broth is the standard medium for routine antimicrobial susceptibility testing as it supports the growth of most common pathogens and has minimal interference with the activity of most antimicrobial agents. The incubation time and temperature are optimized for bacterial growth.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial two-fold dilutions of the 7-methoxy-3,4-dihydroisoquinoline derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data: Antimicrobial Activity
DerivativeBacterial StrainMIC (µg/mL)Reference
Compound E Staphylococcus aureus8[Hypothetical Data]
Compound F MRSA16[Hypothetical Data]
Compound G Enterococcus faecalis32[Hypothetical Data]
Compound H Bacillus subtilis4[Hypothetical Data]

Note: The data in this table is illustrative and should be replaced with actual experimental values.

IV. Neuroprotective and Neuromodulatory Activities: Targeting the Central Nervous System

7-Methoxy-3,4-dihydroisoquinoline derivatives have emerged as promising candidates for the treatment of various neurological and psychiatric disorders. Their mechanisms of action often involve the modulation of key enzymes and receptors in the central nervous system, such as phosphodiesterase 4 (PDE4) and α2C-adrenergic receptors.

Mechanism of Action: PDE4 Inhibition

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous neuronal processes, including learning, memory, and mood regulation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression that can promote neuronal survival and synaptic plasticity[3].

PDE4_Inhibition_Pathway cluster_cAMP cAMP Regulation Derivative 7-Methoxy-3,4-dihydroisoquinoline Derivative PDE4 PDE4 Derivative->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP CREB CREB PKA->CREB Phosphorylation pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression (Neuroprotection, Synaptic Plasticity) pCREB->Gene_Expression Promotes

Caption: Signaling pathway of neuroprotection via PDE4 inhibition.

Mechanism of Action: α2C-Adrenergic Receptor Antagonism

The α2C-adrenergic receptor is a subtype of the α2-adrenergic receptor family, which is involved in regulating neurotransmitter release. Antagonism of α2C-adrenergic receptors can lead to an increase in the release of neurotransmitters like norepinephrine and dopamine in specific brain regions, which may contribute to the antidepressant and cognitive-enhancing effects of certain compounds. The downstream signaling of α2C-adrenergic receptors is complex and can involve modulation of adenylyl cyclase activity and ion channel function[9][10].

Experimental Protocol: Forced Swim Test for Antidepressant-like Activity

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity in rodents[5][11][12][13][14].

Causality in Experimental Choice: This test is based on the observation that animals placed in an inescapable container of water will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time. The pre-test session for rats is to induce a stable baseline of immobility. The water temperature is controlled to prevent hypothermia, which could affect the animals' behavior. The duration of the test is a balance between inducing immobility and avoiding excessive stress.

  • Apparatus: A transparent cylindrical container filled with water (23-25°C).

  • Pre-test (for rats): On day 1, place the animal in the water for 15 minutes.

  • Test: 24 hours after the pre-test (for rats) or on the first exposure (for mice), administer the test compound or vehicle. After a set pre-treatment time (e.g., 30-60 minutes), place the animal in the water for a 5-6 minute session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the test session.

  • Data Analysis: Compare the immobility time of the treated groups to the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Quantitative Data: Neuroprotective/Neuromodulatory Activity
DerivativeAssayEC50/IC50 (nM)Reference
Compound I PDE4B Inhibition150[Hypothetical Data]
Compound J α2C Receptor Binding (Ki)85[Hypothetical Data]
Compound K Glutamate-induced excitotoxicity500 (EC50)[Hypothetical Data]
Compound L Forced Swim Test (mice)10 mg/kg (MED)[Hypothetical Data]

Note: The data in this table is illustrative and should be replaced with actual experimental values. MED = Minimum Effective Dose.

V. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective 7-methoxy-3,4-dihydroisoquinoline derivatives.

  • Anticancer Activity: The nature and position of substituents on the isoquinoline core and any appended aromatic rings significantly influence cytotoxicity. For instance, the presence of certain electron-withdrawing or electron-donating groups at specific positions can enhance antiproliferative activity.

  • Antimicrobial Activity: For antimicrobial derivatives, the lipophilicity and steric bulk of substituents can affect their ability to penetrate the bacterial cell wall and interact with their intracellular targets[15].

  • Neuroprotective Activity: The SAR for neuroprotective agents often focuses on optimizing the interaction with the target protein (e.g., the catalytic site of PDE4 or the ligand-binding pocket of the α2C-adrenergic receptor). Small modifications to the scaffold can lead to significant changes in potency and selectivity.

VI. Conclusion and Future Directions

The 7-methoxy-3,4-dihydroisoquinoline scaffold represents a versatile platform for the development of novel therapeutics with a wide range of biological activities. The insights provided in this guide, from synthetic methodologies to detailed experimental protocols and mechanistic understanding, are intended to empower researchers to further explore the potential of this privileged structure. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, a deeper elucidation of their mechanisms of action, and in vivo studies to validate their therapeutic efficacy and safety profiles. The continued investigation of these fascinating molecules holds great promise for addressing unmet medical needs in oncology, infectious diseases, and neurology.

VII. References

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638.

  • Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481–511.

  • Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International journal of antimicrobial agents, 26(5), 343–356.

  • Fodor, G., & Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Pictet-Spengler and Pictet-Gams syntheses of isoquinolines. Tetrahedron, 36(10), 1279-1300.

  • Houslay, M. D., & Adams, D. R. (2003). PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization. Biochemical Journal, 370(Pt 1), 1–18.

  • Jasper, J. R., Lesnick, J. D., Chang, L. K., Yamanishi, S. S., Chang, T. K., Hsu, S. A., ... & Kobilka, B. K. (1998). Ligand-specific signal transduction by the alpha 2-adrenoceptor. Journal of Biological Chemistry, 273(38), 24933-24939.

  • Petit-demouliere, B., Chenu, F., & Bourin, M. (2005). Forced swimming test in mice: a review of the effects of psychotropic drugs. Psychopharmacology, 178(2-3), 245–255.

  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730–732.

  • Uhlén, S., & Wikberg, J. E. (1991). Delineation of alpha 2-adrenergic receptor subtypes in pig and human kidney using [3H]RX821002 radioligand binding. European journal of pharmacology, 202(2), 235-243.

  • van Meerloo, J., Ceri, H., & Withoff, S. (2011). The MTT assay for cell viability: possibilities and pitfalls. In Cancer cell culture (pp. 167-173). Humana Press.

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

Sources

An Investigative Guide to the Mechanism of Action of 7-Methoxy-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Methoxy-3,4-dihydroisoquinoline is a heterocyclic compound belonging to the large family of isoquinoline alkaloids. While it serves as a valuable intermediate in the synthesis of more complex, biologically active molecules, its own mechanism of action is not well-established in scientific literature. This guide, therefore, adopts an investigative approach. Instead of presenting a definitive mechanism, we will leverage the known pharmacology of the broader dihydroisoquinoline and tetrahydroisoquinoline (THIQ) classes to propose plausible, testable hypotheses for the biological activity of 7-Methoxy-3,4-dihydroisoquinoline. We provide in-depth, field-proven experimental protocols for receptor binding and enzyme inhibition assays, designed to serve as a practical roadmap for researchers aiming to elucidate its molecular interactions. This document is intended for drug development professionals, pharmacologists, and medicinal chemists seeking to explore the therapeutic potential of this chemical scaffold.

Introduction: The Dihydroisoquinoline Scaffold

The isoquinoline alkaloid family is a vast and diverse group of natural and synthetic compounds, many of which possess significant pharmacological properties.[1][2] Since the isolation of morphine in the 19th century, this structural class has yielded analgesics, antibacterials, and acetylcholinesterase inhibitors, cementing its status as a "privileged scaffold" in drug discovery.[1]

7-Methoxy-3,4-dihydroisoquinoline belongs to a subclass characterized by the dihydroisoquinoline core. While its fully reduced counterparts, the 1,2,3,4-tetrahydroisoquinolines (THIQs), have been extensively studied for a wide range of biological activities including antitumor, anti-HIV, and anti-inflammatory effects, the direct pharmacology of 7-Methoxy-3,4-dihydroisoquinoline remains largely unexplored.[3][4] Its primary role to date has been as a precursor in organic synthesis.[5]

The synthesis of this scaffold is commonly achieved via the Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution that cyclizes a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[3][6][7] The presence of an electron-donating methoxy group on the aromatic ring, as in our topic compound, generally facilitates this reaction.[6]

// Reactant reactant [label="N-Formyl-2-(4-methoxyphenyl)ethylamine", fillcolor="#FFFFFF", fontcolor="#202124"];

// Reagent reagent [label="POCl₃\n(Dehydrating Agent)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediate intermediate [label="Nitrilium Ion\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"];

// Product product [label="7-Methoxy-3,4-dihydroisoquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reactant -> reagent [arrowhead=none, color="#5F6368"]; reagent -> intermediate [label=" Dehydration", color="#4285F4", fontcolor="#4285F4"]; intermediate -> product [label=" Intramolecular\nCyclization", color="#4285F4", fontcolor="#4285F4"]; }

Caption: A generalized GPCR signaling cascade potentially initiated by the compound.

A Roadmap for Investigation: Experimental Protocols

To validate or refute these hypotheses, a systematic experimental approach is required. The following protocols are designed as self-validating systems to provide clear, interpretable data on the compound's activity.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine if 7-Methoxy-3,4-dihydroisoquinoline inhibits MAO-A or MAO-B activity. [8]The principle involves the MAO-catalyzed oxidation of a substrate (p-tyramine), which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a probe that generates a fluorescent signal. [8] Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 7-Methoxy-3,4-dihydroisoquinoline (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer to achieve a final concentration range (e.g., 1 nM to 100 µM).

    • Reconstitute recombinant human MAO-A and MAO-B enzymes, substrate (p-tyramine), and detection reagents as per manufacturer's instructions (e.g., Sigma-Aldrich MAK136). [8] * Prepare known inhibitors for positive controls (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B). [8][9]

  • Assay Procedure (96-well format):

    • Add 50 µL of assay buffer to all wells of a black, flat-bottom 96-well plate.

    • Add 10 µL of the test compound dilutions to sample wells.

    • Add 10 µL of positive control inhibitors to their respective wells.

    • Add 10 µL of assay buffer to "no inhibitor" control wells.

    • Initiate the reaction by adding 20 µL of MAO-A or MAO-B enzyme solution to all wells except the "no enzyme" blank.

    • Pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Add 20 µL of the substrate/probe working solution to all wells.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Data Acquisition & Analysis:

    • Measure fluorescence intensity using a plate reader (e.g., λex = 530 nm / λem = 585 nm). [8] * Subtract the "no enzyme" blank from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundTargetIC₅₀ (µM) [Hypothetical]
7-Methoxy-3,4-dihydroisoquinolineMAO-A15.2
7-Methoxy-3,4-dihydroisoquinolineMAO-B> 100
Clorgyline (Control)MAO-A0.008
Selegiline (Control)MAO-B0.015
Protocol: Radioligand Receptor Binding Assay

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// Edges start -> step1 [color="#5F6368"]; step1 -> step2 [color="#5F6368"]; step2 -> step3 [color="#5F6368"]; step3 -> step4 [color="#5F6368"]; step4 -> end [color="#5F6368"]; }

Sources

An In-Depth Technical Guide to the In Silico Prediction of 7-Methoxy-3,4-dihydroisoquinoline Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

7-Methoxy-3,4-dihydroisoquinoline, a member of the isoquinoline alkaloid family, presents a compelling case for bioactivity exploration due to its structural similarities to numerous pharmacologically active compounds. Isoquinoline alkaloids are known to exhibit a wide range of biological effects, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1] This guide provides a comprehensive, technically-focused workflow for the in silico prediction of its bioactivity, offering a cost-effective and rapid means to generate testable hypotheses for further experimental validation. We will delve into the core computational methodologies of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The protocols outlined herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Foundational Principles: Why In Silico?

Traditional drug discovery is a long and expensive process.[2] In silico approaches have emerged as powerful tools to streamline this endeavor by predicting the biological activity of chemical compounds before they are synthesized or tested in the lab.[3][4][5] These computational methods allow for the rapid screening of large virtual libraries of compounds, prioritization of promising candidates, and a deeper understanding of the molecular interactions that govern biological activity.[4][5][6]

This guide will focus on a multi-faceted in silico strategy to build a comprehensive bioactivity profile for 7-Methoxy-3,4-dihydroisoquinoline.

Figure 1: The integrated in silico workflow for bioactivity prediction. This diagram illustrates how multiple computational approaches converge to generate a robust bioactivity hypothesis for the target compound.

Core Methodologies: A Step-by-Step Guide
2.1. Target Identification: Where to Begin?

The first crucial step is to identify potential protein targets for 7-Methoxy-3,4-dihydroisoquinoline. This is an evidence-based process that leverages existing knowledge.

Protocol 2.1.1: Target Fishing

  • Literature Review: Conduct a thorough search of scientific databases (e.g., PubMed, Scopus) for known biological activities of structurally similar isoquinoline alkaloids.[1]

  • Chemical Similarity Searching: Utilize online tools like SwissTargetPrediction or PharmMapper to predict potential targets based on the principle that similar molecules often bind to similar proteins.[2][7]

  • Database Mining: Query databases such as ChEMBL and DrugBank for known targets of related compounds.

For this guide, we will hypothesize that our target fishing efforts point towards Monoamine Oxidase A (MAO-A) , a key enzyme in neurotransmitter metabolism, and Cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation.

2.2. Molecular Docking: Visualizing the Interaction

Molecular docking predicts how a small molecule (ligand) binds to a protein target and estimates the binding affinity.[8]

Protocol 2.2.1: Docking with AutoDock Vina

  • Preparation of Protein and Ligand:

    • Download the 3D crystal structures of MAO-A (PDB ID: 2BXS) and COX-2 (PDB ID: 5IKR) from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDockTools.[9][10][11]

    • Generate a 3D structure of 7-Methoxy-3,4-dihydroisoquinoline and prepare it for docking by assigning charges and defining rotatable bonds.[8][9]

  • Grid Box Definition: Define a search space (grid box) around the active site of each protein.[9][12]

  • Running the Docking Simulation: Execute AutoDock Vina to perform the docking calculation.[9][13]

  • Analysis of Results:

    • Analyze the predicted binding affinities (in kcal/mol); more negative values suggest stronger binding.[9]

    • Visualize the top-ranked binding poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[8][13]

Table 1: Hypothetical Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)
MAO-A2BXS-8.2
COX-25IKR-7.5
2.3. Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity.[4][6][14]

Protocol 2.3.1: Building a Predictive QSAR Model

  • Data Collection: Compile a dataset of isoquinoline derivatives with experimentally determined inhibitory activity against a specific target (e.g., MAO-A).

  • Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its chemical structure.

  • Model Development and Validation: Use statistical methods to build a model that relates the descriptors to the biological activity. Rigorously validate the model's predictive power.[4][6]

  • Prediction for 7-Methoxy-3,4-dihydroisoquinoline: Use the validated QSAR model to predict the MAO-A inhibitory activity of our target compound.

2.4. Pharmacophore Modeling: Identifying Key Chemical Features

A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[15][16]

Protocol 2.4.1: Ligand-Based Pharmacophore Generation

  • Training Set Selection: Select a set of known active molecules for the target of interest (e.g., MAO-A inhibitors).

  • Pharmacophore Model Generation: Use software like PHASE or LigandScout to identify the common chemical features among the active molecules and generate a 3D pharmacophore model.[2]

  • Model Validation: Validate the pharmacophore model by screening a database of known active and inactive compounds.

  • Screening: Screen 7-Methoxy-3,4-dihydroisoquinoline against the validated pharmacophore model to see if it possesses the key features required for activity.

2.5. ADMET Prediction: Assessing Drug-Likeness

A potent compound is not necessarily a good drug. It must also have favorable ADMET properties.[17][18][19] In silico ADMET prediction helps to identify potential liabilities early in the drug discovery process.[17][19][20]

Protocol 2.5.1: ADMET Profiling with Online Tools

  • Utilize Web Servers: Employ free web-based tools like SwissADME or ADMETlab to predict a range of ADMET properties.[17]

  • Analyze Key Parameters: Evaluate properties such as:

    • Absorption: Oral bioavailability and intestinal absorption.

    • Distribution: Plasma protein binding and blood-brain barrier permeability.

    • Metabolism: Inhibition of cytochrome P450 enzymes.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.[21]

Table 2: Hypothetical ADMET Profile

PropertyPredicted ValueImplication
GI AbsorptionHighGood potential for oral administration
Blood-Brain Barrier PermeantYesPotential for CNS activity
CYP2D6 InhibitorYesPotential for drug-drug interactions
Ames MutagenicityNoLow risk of being a mutagen
hERG InhibitionNoLow risk of cardiotoxicity
Synthesis of Findings and Hypothesis Generation

The power of this multi-pronged approach lies in the convergence of evidence.

  • Molecular Docking: The strong predicted binding affinity for MAO-A suggests a potential inhibitory role.

  • QSAR and Pharmacophore Modeling: If the QSAR model predicts good activity and the molecule fits the pharmacophore for MAO-A inhibitors, this strengthens the hypothesis.

  • ADMET Prediction: The predicted ability to cross the blood-brain barrier is consistent with a potential role in the central nervous system, where MAO-A is a key target.

Central Hypothesis: Based on the collective in silico evidence, 7-Methoxy-3,4-dihydroisoquinoline is hypothesized to be a potential MAO-A inhibitor with central nervous system activity.

G cluster_0 In Silico Predictions cluster_1 Experimental Validation Docking Molecular Docking Strong Binding to MAO-A Hypothesis {Hypothesis | Potential CNS-active MAO-A Inhibitor} Docking->Hypothesis ADMET ADMET Profile CNS Permeable ADMET->Hypothesis QSAR QSAR/Pharmacophore Matches MAO-A Inhibitor Profile QSAR->Hypothesis InVitro In Vitro Assays (Enzyme Inhibition) Hypothesis->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo

Figure 2: The logical progression from in silico data to a testable experimental hypothesis. This demonstrates the crucial role of computational predictions in guiding focused laboratory research.

Concluding Remarks and Future Outlook

This technical guide has detailed a robust and scientifically sound in silico workflow for the bioactivity prediction of 7-Methoxy-3,4-dihydroisoquinoline. It is critical to emphasize that these computational predictions are hypotheses that require experimental validation. The next logical steps would be to synthesize the compound and perform in vitro enzyme inhibition assays to confirm the predicted activity against MAO-A.

The continued development of computational methods, including the integration of machine learning and artificial intelligence, will further enhance the predictive power of in silico approaches, solidifying their indispensable role in modern drug discovery.[22]

References
  • Cai, C., et al. (2017). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Frontiers in Pharmacology, 12, 764482. Available at: [Link]

  • Pharmacophore modeling in drug design. (2025). Pharmacological Research, 107, 107169. Available at: [Link]

  • Cahlíková, L., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry, 27(13), 2112-2155. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Dong, J., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research, 52(W1), W635-W642. Available at: [Link]

  • Rollinger, J. M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Preprints. Available at: [Link]

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  • Di Iorio, M., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. International Journal of Molecular Sciences, 25(15), 8237. Available at: [Link]

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Methodological & Application

Application Notes & Protocols for the Neuropharmacological Characterization of 7-Methoxy-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Core Scaffold

The dihydroisoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. 7-Methoxy-3,4-dihydroisoquinoline (7-MeO-DHIQ) is recognized primarily as a key synthetic intermediate for developing agents targeting the central nervous system (CNS)[1]. While direct neuropharmacological data on 7-MeO-DHIQ is not extensively documented in peer-reviewed literature, its structural analogs have demonstrated significant activity across a range of important neurological targets. For instance, the closely related 6,7-dimethoxy-3,4-dihydroisoquinoline has been explored in studies modulating neurotransmitter systems, suggesting potential therapeutic applications in neurological disorders[2][3]. Furthermore, derivatives of this core structure have been synthesized and identified as potent antagonists for the alpha(2C)-adrenergic receptor and as ligands for dopamine D3 receptors[4][5]. A dimethoxy derivative has also been shown to modulate muscarinic acetylcholine and 5-hydroxytryptamine (5-HT) receptors[6].

This guide, therefore, is designed for the research scientist embarking on the initial characterization of 7-MeO-DHIQ. We will proceed from a hypothesis-driven perspective, leveraging the known pharmacology of its analogs to outline a logical, efficient, and robust workflow. Our approach will begin with broad, unbiased screening to identify primary targets, followed by detailed protocols for high-probability targets such as monoamine oxidases, and culminating in a foundational in vivo behavioral assay to assess potential antidepressant-like activity.

Section 1: Rationale and Hypothesized Target Space

The initial step in characterizing a novel compound is to establish a clear scientific rationale. The structural similarity of 7-MeO-DHIQ to known monoaminergic modulators provides a strong basis for investigation. The methoxy group on the isoquinoline ring can influence binding affinity and selectivity at various receptors and enzymes within the CNS[3][7]. Based on the pharmacology of its analogs, we can hypothesize a potential interaction profile for 7-MeO-DHIQ, which serves as a roadmap for our experimental design.

Key Hypotheses:

  • Monoamine Oxidase (MAO) Inhibition: The isoquinoline core is present in some known MAO inhibitors. Inhibition of MAO-A or MAO-B is a clinically validated mechanism for treating depression and Parkinson's disease, respectively.

  • GPCR Modulation: Derivatives show affinity for dopaminergic, adrenergic, and serotonergic receptors[4][5][6]. It is plausible that 7-MeO-DHIQ itself interacts with one or more of these G-protein coupled receptors.

cluster_enzymes Enzymatic Targets cluster_receptors Receptor Targets COMPOUND 7-Methoxy-3,4-dihydroisoquinoline (7-MeO-DHIQ) MAO_A MAO-A COMPOUND->MAO_A Hypothesized Interaction MAO_B MAO-B COMPOUND->MAO_B Hypothesized Interaction D2R Dopamine D2/D3 COMPOUND->D2R Analog-Derived Hypothesis Alpha2C Alpha-2C Adrenergic COMPOUND->Alpha2C Analog-Derived Hypothesis HT2 Serotonin 5-HT2 COMPOUND->HT2 Analog-Derived Hypothesis

Caption: Hypothesized target space for 7-MeO-DHIQ based on its core scaffold and analog data.

Section 2: Initial Characterization - In Vitro Profiling

A systematic in vitro evaluation is the cornerstone of neuropharmacological profiling. The goal is to efficiently screen for activity across a wide range of potential targets and then validate any preliminary "hits."

Protocol 2.1: Broad Receptor Binding Screen

Causality: Before investing resources in specific functional assays, a broad binding screen provides an unbiased overview of the compound's affinity for numerous CNS targets. This is the most efficient method to identify primary binding sites and potential off-target liabilities. We recommend outsourcing this to a specialized contract research organization (CRO) that offers standardized radioligand binding assay panels.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 7-MeO-DHIQ in 100% DMSO. Ensure the compound is fully dissolved. The purity should be >99% to ensure observed activity is not due to contaminants[8].

  • CRO Submission:

    • Submit the compound for a comprehensive CNS panel (e.g., Eurofins SafetyScreen44 or equivalent).

    • Request an initial screening concentration of 10 µM. This concentration is high enough to detect moderate-to-high affinity interactions.

    • The CRO will perform radioligand binding assays where 7-MeO-DHIQ competes with a known high-affinity radiolabeled ligand for binding to a specific receptor, transporter, or ion channel.

  • Data Analysis:

    • The primary data will be reported as percent inhibition (%) of radioligand binding at 10 µM.

    • A common threshold for a "hit" is >50% inhibition. This indicates that the compound has noteworthy affinity for the target and warrants further investigation.

    • For any identified hits, the next step is to request a full dose-response curve from the CRO to determine the inhibition constant (Ki).

Data Presentation:

TargetRadioligand% Inhibition @ 10 µM
Dopamine D1[³H]SCH23390
Dopamine D2[³H]Spiperone
Dopamine D3[³H]7-OH-DPAT
Adrenergic α2A[³H]Rauwolscine
Serotonin 5-HT2A[³H]Ketanserin
... (additional targets)...
Table 1: Example data summary for a broad receptor binding screen.
Protocol 2.2: Monoamine Oxidase (MAO) Inhibition Assay

Causality: This protocol directly tests the hypothesis that 7-MeO-DHIQ inhibits MAO-A and/or MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation[9]. By using specific inhibitors for each isoform, we can determine the compound's potency and selectivity. This is a self-validating protocol as it includes positive controls (known inhibitors) and allows for the determination of a quantitative endpoint (IC₅₀).

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (e.g., from Sigma-Aldrich).

  • MAO substrate (e.g., p-tyramine).

  • Horseradish peroxidase (HRP).

  • Fluorometric probe (e.g., Amplex Red or equivalent).

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • 7-MeO-DHIQ, 10 mM stock in DMSO.

  • MAO-A specific inhibitor: Clorgyline (positive control).

  • MAO-B specific inhibitor: Selegiline (positive control).

  • 96-well black, flat-bottom microplates.

  • Plate reader with fluorescence detection (Ex/Em ≈ 535/587 nm).

Methodology:

  • Compound Dilution: Prepare a serial dilution of 7-MeO-DHIQ (e.g., from 100 µM to 1 nM final concentration) in Assay Buffer. Also prepare dilutions for Clorgyline and Selegiline. Include a DMSO-only vehicle control.

  • Enzyme Preparation: Dilute MAO-A and MAO-B enzymes in Assay Buffer to a working concentration determined by preliminary optimization experiments.

  • Assay Plate Setup:

    • To each well, add 50 µL of Assay Buffer.

    • Add 25 µL of the diluted test compound, control inhibitor, or vehicle.

    • Add 25 µL of the diluted MAO-A or MAO-B enzyme solution.

    • Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a "Detection Mix" containing the MAO substrate, HRP, and the fluorometric probe in Assay Buffer.

    • Add 100 µL of the Detection Mix to each well to start the reaction.

  • Signal Detection:

    • Immediately place the plate in the plate reader, pre-warmed to 37°C.

    • Measure fluorescence kinetically over 30-60 minutes, reading every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
7-MeO-DHIQ
Clorgyline
Selegiline
Table 2: Example data summary for MAO inhibition profiling.

Section 3: In Vivo Evaluation - Preliminary Behavioral Screening

Causality: Once in vitro activity is confirmed, the next logical step is to determine if the compound elicits a functional response in a whole-animal model. The Forced Swim Test (FST) is a widely used primary screening tool to detect potential antidepressant-like activity[10][11]. The underlying principle is that rodents, when placed in an inescapable container of water, will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair." Clinically effective antidepressants reliably reduce the duration of this immobility[12]. This protocol is designed to provide a rapid, preliminary assessment of CNS activity.

Protocol 3.1: Rodent Forced Swim Test (FST)

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test Compound: 7-MeO-DHIQ, prepared in a suitable vehicle (e.g., saline with 5% Tween 80).

  • Vehicle Control.

  • Positive Control: Fluoxetine (20 mg/kg), prepared in the same vehicle.

  • Transparent glass cylinders (25 cm tall, 10 cm diameter).

  • Water bath to maintain water temperature at 23-25°C.

  • Video recording equipment and analysis software (or a trained, blinded observer).

Methodology:

  • Acclimation: Allow animals to acclimate to the facility for at least one week and to the testing room for at least 1 hour before the experiment.

  • Dosing:

    • Randomly assign animals to treatment groups (Vehicle, Positive Control, 7-MeO-DHIQ at various doses, e.g., 1, 3, 10, 30 mg/kg). A minimum of n=8-10 animals per group is recommended.

    • Administer the compounds via intraperitoneal (i.p.) injection 30-60 minutes before the test. The exact pre-treatment time should be determined in preliminary pharmacokinetic studies if possible.

  • Test Procedure:

    • Fill the cylinders with water (23-25°C) to a depth of 15 cm, such that the mouse cannot touch the bottom with its tail or paws.

    • Gently place one mouse into each cylinder.

    • The total test duration is 6 minutes[11].

    • Record the entire session. The first 2 minutes are considered an initial habituation period and are typically excluded from the analysis.

  • Scoring and Analysis:

    • A trained observer, blinded to the treatment groups, should score the duration of immobility during the final 4 minutes of the test.

    • Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water[11].

    • Compare the mean immobility time across groups using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's test for comparison against the vehicle control).

    • A significant reduction in immobility time compared to the vehicle group, without a significant increase in general locomotor activity (which should be assessed in a separate open-field test), is indicative of potential antidepressant-like effects.

START Start: 7-MeO-DHIQ Characterization BINDING Protocol 2.1: Broad Receptor Binding Screen START->BINDING MAO_ASSAY Protocol 2.2: MAO Inhibition Assay START->MAO_ASSAY DATA_ANALYSIS_1 Data Analysis: Identify Hits (Ki, IC50) BINDING->DATA_ANALYSIS_1 MAO_ASSAY->DATA_ANALYSIS_1 GO_NO_GO Decision Point: Promising in vitro profile? DATA_ANALYSIS_1->GO_NO_GO FST Protocol 3.1: In Vivo Forced Swim Test GO_NO_GO->FST Yes STOP Stop or Redesign GO_NO_GO->STOP No DATA_ANALYSIS_2 Data Analysis: Assess Behavioral Efficacy FST->DATA_ANALYSIS_2 END Outcome: Candidate for further development DATA_ANALYSIS_2->END

Caption: A logical experimental workflow for the neuropharmacological evaluation of 7-MeO-DHIQ.

Section 4: Summary and Future Directions

This document outlines a foundational, hypothesis-driven strategy for the initial neuropharmacological characterization of 7-Methoxy-3,4-dihydroisoquinoline. By starting with broad, unbiased screening and progressing to specific enzymatic and in vivo behavioral assays, researchers can efficiently determine if this compound warrants further, more intensive investigation.

Positive results from this workflow—such as high affinity for a specific CNS receptor, potent and selective inhibition of a MAO isoform, or a significant antidepressant-like signal in the FST—would provide a strong rationale for advancing the compound. Future directions would be dictated by these initial findings and could include:

  • Mechanism of Action Studies: Elucidating agonist vs. antagonist activity at identified receptor targets using cell-based functional assays (e.g., cAMP or calcium flux assays).

  • Expanded Behavioral Models: If antidepressant-like activity is observed, validation in more sophisticated models like the chronic unpredictable mild stress (CUMS) model would be the next step[13].

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to inform dosing regimens and assess brain penetrance.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 7-MeO-DHIQ to optimize potency, selectivity, and pharmacokinetic properties.

By following this structured and self-validating approach, researchers can build a robust data package to unlock the full therapeutic potential of the 7-Methoxy-3,4-dihydroisoquinoline scaffold.

References

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Application Notes & Protocols: 7-Methoxy-3,4-dihydroisoquinoline as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Dihydroisoquinoline Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety stands out as a "privileged scaffold."[1] This core structure is prevalent in a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-cancer, anti-hypertensive, and anti-parkinsonian effects.[2] The strategic value of the THIQ framework makes its precursors—molecules that can be efficiently converted into this core—of paramount importance to researchers in drug development and natural product synthesis.

7-Methoxy-3,4-dihydroisoquinoline is a key cyclic imine that serves as a robust and versatile starting material for accessing the 7-methoxy-1,2,3,4-tetrahydroisoquinoline core and its derivatives. Its intrinsic reactivity, centered on the C=N double bond, allows for a range of predictable and high-yielding transformations. This guide provides an in-depth exploration of the primary synthetic applications of 7-methoxy-3,4-dihydroisoquinoline, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Core Synthetic Pathways: From Precursor to Product

The utility of 7-methoxy-3,4-dihydroisoquinoline stems from the electrophilic nature of the imine carbon (C-1) and the ability of the entire C=N bond to undergo addition reactions. The primary transformations revolve around the reduction to the corresponding tetrahydroisoquinoline and functionalization at the C-1 position.

G precursor 7-Methoxy-3,4-dihydroisoquinoline thq 7-Methoxy-1,2,3,4-tetrahydroisoquinoline precursor->thq Reduction (NaBH4, H2/Pd-C) c1_alkylated C-1 Alkylated/Arylated THIQs precursor->c1_alkylated C-1 Functionalization (Grignard, Organolithium) cyclo_adduct Cycloaddition Adducts (e.g., Oxazinoisoquinolines) precursor->cyclo_adduct [4+2] Cycloaddition (as Heterodienophile)

Caption: Key synthetic routes originating from 7-methoxy-3,4-dihydroisoquinoline.

Reduction to 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

The most fundamental application of this precursor is its reduction to the corresponding saturated heterocycle. This transformation converts the planar imine into a stereogenic center (if C-1 is substituted) and yields the highly valuable tetrahydroisoquinoline scaffold.

Causality Behind Experimental Choices:

  • Sodium Borohydride (NaBH₄): This is the most common and operationally simple method. NaBH₄ is a mild hydride donor, highly selective for reducing imines in the presence of other functional groups like esters or aromatic rings. The reaction is typically performed in an alcoholic solvent (methanol or ethanol) at ambient temperature, which provides a proton source to quench the resulting anionic nitrogen. Its safety and selectivity make it ideal for laboratory-scale synthesis.

  • Catalytic Hydrogenation: This method employs hydrogen gas (H₂) and a metal catalyst, typically Palladium on carbon (Pd/C). It is highly efficient and produces only water as a byproduct, making it a "green" alternative. However, it requires specialized equipment (hydrogenator) and is less selective, as it can also reduce other functional groups (e.g., alkenes, alkynes, or even cleave benzyl ethers). This method is often favored for industrial-scale processes where cost and atom economy are critical.

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline via NaBH₄ Reduction

This protocol details the straightforward reduction of the cyclic imine to the corresponding secondary amine.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation dissolve Dissolve Precursor in Methanol cool Cool to 0°C (Ice Bath) dissolve->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 stir Stir at RT (1-2 hours) add_nabh4->stir quench Quench with H2O stir->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with Ethyl Acetate concentrate->extract dry_purify Dry & Purify (Chromatography) extract->dry_purify

Caption: Step-by-step workflow for the reduction of 7-methoxy-3,4-dihydroisoquinoline.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Quantity
7-Methoxy-3,4-dihydroisoquinoline161.2010.01.61 g
Sodium Borohydride (NaBH₄)37.8315.0567 mg
Methanol (MeOH)--50 mL
Deionized Water--20 mL
Ethyl Acetate--3 x 50 mL
Saturated Sodium Chloride (Brine)--25 mL
Anhydrous Magnesium Sulfate (MgSO₄)--~5 g

Procedure:

  • Add 7-methoxy-3,4-dihydroisoquinoline (1.61 g, 10.0 mmol) to a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the starting material in methanol (50 mL).

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add sodium borohydride (567 mg, 15.0 mmol, 1.5 equiv) in small portions over 10 minutes. Rationale: Portion-wise addition controls the initial exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding deionized water (20 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography (Silica gel, gradient elution with dichloromethane/methanol) to afford 7-methoxy-1,2,3,4-tetrahydroisoquinoline as a crystalline solid or oil.

Expected Outcome: High yield (>90%) of the desired tetrahydroisoquinoline.

Application in Heterocyclic Scaffolding: [4+2] Cycloaddition Reactions

Beyond simple reduction, 7-methoxy-3,4-dihydroisoquinoline can participate as a heterodienophile in [4+2] cycloaddition reactions. This opens a pathway to complex, fused polycyclic systems. A notable example is its reaction with o-quinone methides, which are generated in situ from Mannich bases or o-hydroxybenzyl alcohols.[3][4]

Mechanistic Insight: The reaction proceeds via a [4+2] cycloaddition where the electron-rich o-quinone methide acts as the diene and the C=N bond of the dihydroisoquinoline serves as the dienophile.[4] This concerted or stepwise process constructs a new six-membered oxazine ring fused to the isoquinoline core, rapidly building molecular complexity. The mechanism may involve an initial quaternization of the isoquinoline nitrogen, which enhances its electrophilic character and facilitates the subsequent cyclization.[3]

Bischler-Napieralski Reaction Context: The precursor itself, a 3,4-dihydroisoquinoline, is commonly synthesized via the Bischler-Napieralski reaction. This reaction involves the acid-catalyzed cyclization and dehydration of a β-phenylethylamide.[5][6] Common dehydrating agents include POCl₃, P₂O₅, or Tf₂O.[5][6][7] Understanding this synthetic origin is crucial, as the overall strategy often involves forming the dihydroisoquinoline and then using it immediately in a subsequent transformation.

G amide N-Acyl-β-phenylethylamide dhq 3,4-Dihydroisoquinoline amide->dhq Bischler-Napieralski (e.g., POCl3, heat) thq 1,2,3,4-Tetrahydroisoquinoline dhq->thq Reduction (e.g., NaBH4)

Caption: The common synthetic sequence from amide to tetrahydroisoquinoline.

Protocol 2: One-Pot Bischler-Napieralski Cyclization and Reduction

This protocol provides a streamlined procedure for synthesizing a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative, illustrating the powerful combination of cyclization followed by in-situ reduction. This approach is highly efficient as it avoids isolation of the intermediate dihydroisoquinoline.[2]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Quantity
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide223.265.01.12 g
Acetonitrile (anhydrous)--25 mL
Phosphorus oxychloride (POCl₃)153.337.50.70 mL
Methanol (MeOH)--25 mL
Sodium Borohydride (NaBH₄)37.8310.0378 mg

Procedure:

  • In a flame-dried, two-neck 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.12 g, 5.0 mmol) in anhydrous acetonitrile (25 mL).

  • Cool the solution to 0°C. Slowly add phosphorus oxychloride (0.70 mL, 7.5 mmol, 1.5 equiv) dropwise via syringe. Rationale: POCl₃ is a powerful dehydrating agent that activates the amide carbonyl for electrophilic aromatic substitution. The reaction is exothermic and moisture-sensitive.

  • After addition, heat the mixture to reflux (approx. 82°C) for 1-2 hours. Monitor the formation of the 3,4-dihydroisoquinoline intermediate by TLC.

  • Cool the reaction mixture back to 0°C.

  • Carefully add methanol (25 mL) to the flask. This serves as the solvent for the subsequent reduction.

  • Slowly add sodium borohydride (378 mg, 10.0 mmol, 2.0 equiv) portion-wise, maintaining the temperature below 10°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Proceed with an aqueous work-up and purification as described in Protocol 1.

Summary and Outlook

7-Methoxy-3,4-dihydroisoquinoline is a cornerstone precursor in heterocyclic chemistry. Its value is defined by its straightforward conversion to the medicinally significant tetrahydroisoquinoline scaffold. The protocols presented herein for reduction and its formation via the Bischler-Napieralski reaction represent fundamental, reliable, and scalable methods for researchers. The ability of this intermediate to engage in more complex transformations, such as cycloadditions, further broadens its utility, enabling rapid access to diverse and novel molecular architectures for drug discovery and beyond.

References

  • Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Aaltodoc. [Link]

  • Preparation of 7,8-dimethoxy-3,4-dihydroisoquinoline, Facile Route to 7,8-dioxygenated-3,4-dihydroisoquinolines. PubMed. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. Semantic Scholar. [Link]

  • 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [Link]

  • 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. PMC. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Wiley Online Library. [Link]

  • Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. ResearchGate. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. [Link]

Sources

Pictet-Spengler condensation for tetrahydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: The Pictet-Spengler Condensation: A Robust Strategy for Tetrahydroisoquinoline Synthesis in Modern Drug Discovery

Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction: The Enduring Importance of the Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal framework for interacting with biological targets such as G-protein coupled receptors and enzymes. The Pictet-Spengler reaction, first reported in 1911, remains a cornerstone of synthetic chemistry for accessing this vital motif due to its reliability, operational simplicity, and atom economy.

This guide provides an in-depth exploration of the Pictet-Spengler reaction, moving from its core mechanism to detailed, field-tested protocols and its application in contemporary drug discovery.

Reaction Mechanism: An Electrophilic Aromatic Substitution Cascade

The Pictet-Spengler reaction is fundamentally a two-stage process involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

The process unfolds as follows:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl compound, forming a hemiaminal intermediate. Under acidic conditions, this intermediate readily dehydrates to form a highly electrophilic Schiff base, which is protonated to an iminium ion.

  • Mannich-type Cyclization: The electron-rich aromatic ring of the β-arylethylamine then acts as an intramolecular nucleophile, attacking the electrophilic iminium carbon. This step, known as the Mannich-type reaction, is the key ring-closing event and is typically the rate-determining step. The aromatic ring must be sufficiently activated for the cyclization to proceed efficiently.

  • Rearomatization: The resulting spirocyclic intermediate (a cyclohexadienyl cation) rapidly loses a proton to restore aromaticity, yielding the final tetrahydroisoquinoline product.

PictetSpengler_Mechanism Pictet-Spengler Reaction Mechanism cluster_reactants Reactants cluster_pathway Reaction Pathway R1 β-Arylethylamine I1 Schiff Base / Iminium Ion R1->I1 + Aldehyde, H+ R2 Aldehyde/Ketone R2->I1 I2 Spirocyclic Intermediate I1->I2 Intramolecular Electrophilic Attack (Rate-Determining) P Tetrahydroisoquinoline I2->P Deprotonation (Rearomatization)

Caption: The Pictet-Spengler reaction mechanism.

Experimental Protocols: From Classical to Modern Methodologies

The choice of catalyst, solvent, and temperature is dictated by the reactivity of the substrates, particularly the nucleophilicity of the aromatic ring and the nature of the carbonyl compound.

Protocol 1: Classical Brønsted Acid-Catalyzed Synthesis (General Procedure)

This method is robust and suitable for activated aromatic systems, such as tryptamine or dopamine derivatives.

  • Objective: To synthesize a generic 1-substituted tetrahydroisoquinoline.

  • Materials:

    • β-Arylethylamine (e.g., tryptamine, 1.0 eq)

    • Aldehyde (e.g., acetaldehyde, 1.1 eq)

    • Acid Catalyst (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl))

    • Solvent (e.g., Dichloromethane (DCM) or Toluene)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

  • Step-by-Step Procedure:

    • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the β-arylethylamine (1.0 eq) and dissolve it in the chosen solvent (e.g., DCM, 0.1 M concentration).

    • Reagent Addition: Add the aldehyde (1.1 eq) to the solution at room temperature.

    • Catalysis: Slowly add the acid catalyst (e.g., TFA, 1.2 eq) to the stirring mixture. Causality Note: The acid is crucial for catalyzing both the iminium ion formation and the subsequent electrophilic aromatic substitution. An excess ensures the reaction goes to completion.

    • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-24 hours).

    • Workup: Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize the acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 3x).

    • Purification Prep: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure tetrahydroisoquinoline.

    • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Protocol 2: Lewis Acid-Catalyzed Synthesis for Less Activated Systems

For substrates with less electron-rich aromatic rings, stronger activation is needed. Lewis acids can promote the reaction under milder conditions than high concentrations of protic acids.

  • Objective: To synthesize a THIQ from a less-activated phenethylamine derivative.

  • Key Reagents:

    • Catalyst: Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃) (5-10 mol%).

    • Solvent: Acetonitrile or Nitromethane.

  • Procedural Modification:

    • The Lewis acid is added to the solution of the amine and aldehyde at the start of the reaction. The reaction is often performed at slightly elevated temperatures (40-60 °C) to increase the rate. The workup remains similar, involving an aqueous quench and extraction. Expertise Note: Lewis acids are effective because they can coordinate to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating iminium ion formation without requiring harsh, strongly protic conditions.

Summary of Reaction Conditions and Performance

The versatility of the Pictet-Spengler reaction is evident in the wide range of conditions that can be successfully employed. The following table summarizes typical parameters for different substrate classes.

Substrate TypeTypical CarbonylCatalystSolventTemp. (°C)Typical Yield (%)Reference
Tryptamine DerivativesAliphatic/Aromatic AldehydesTFA, HClDCM, Toluene25 - 8075 - 95
Dopamine DerivativesFormaldehyde, AcetaldehydeH₂SO₄, HCl (aqueous)H₂O0 - 2580 - 98
PhenethylamineAromatic AldehydesSc(OTf)₃, Yb(OTf)₃Acetonitrile40 - 6060 - 85N/A
Electron-deficient AminesGlyoxylatesEaton's Reagent (P₂O₅/MsOH)Dichloroethane80 - 11050 - 70N/A

Laboratory Workflow Visualization

A systematic workflow is essential for reproducible results in synthetic chemistry. The following diagram outlines the key stages of a typical Pictet-Spengler synthesis campaign.

Synthesis_Workflow General Synthetic Workflow A 1. Reaction Setup (Dissolve Amine & Aldehyde) B 2. Catalysis (Add Acid Catalyst) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Aqueous Workup (Quench, Extract, Dry) C->D Reaction Complete E 5. Purification (Flash Chromatography) D->E F 6. Characterization (NMR, MS, Purity Analysis) E->F

Caption: A standard laboratory workflow for Pictet-Spengler synthesis.

Applications in Drug Development

The Pictet-Spengler reaction is not merely an academic curiosity; it is a powerful tool for constructing complex molecules of therapeutic importance.

  • Natural Product Synthesis: It is the key biosynthetic step for producing a vast array of isoquinoline alkaloids, including morphine and codeine precursors.

  • Pharmaceuticals: The reaction has been employed in the synthesis of tadalafil (Cialis), a PDE5 inhibitor used to treat erectile dysfunction. It is also central to the synthesis of various antipsychotic agents and antihypertensive drugs. The ability to perform the reaction asymmetrically using chiral catalysts has further enhanced its utility, allowing for the direct synthesis of enantiopure drugs, which is a critical requirement in modern pharmacology.

References

  • Pictet-Spengler reaction (Wikipedia, en.wikipedia.org)
  • The Pictet-Spengler Reaction: A Classic Tool for Medicinal Chemists (DrugDiscovery.com, )

  • Pictet–Spengler reaction (Name-Reaction.com, )

  • Pictet-Spengler Reaction (Organic-Chemistry.org, )

  • Asymmetric Pictet–Spengler Reaction (Merck, )

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 7-Methoxy-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Rigorous Characterization

7-Methoxy-3,4-dihydroisoquinoline is a key heterocyclic scaffold and intermediate in the synthesis of a wide range of pharmacologically active compounds and natural product analogs. Its precise structure, purity, and stability are critical parameters that directly influence the outcome of subsequent synthetic steps and the biological activity of the final products. Therefore, a robust, multi-faceted analytical approach is not merely a quality control measure but a foundational requirement for successful drug discovery and development.

This guide provides a detailed framework for the comprehensive characterization of 7-Methoxy-3,4-dihydroisoquinoline. We move beyond simple data acquisition to explain the rationale behind method selection and data interpretation, empowering researchers to build a self-validating analytical workflow. The protocols described herein are designed to deliver an unambiguous structural confirmation and a precise purity profile, ensuring the integrity of the molecule for its intended application.

The Analytical Workflow: An Integrated Strategy

A single analytical technique is insufficient to fully characterize a molecule. A comprehensive analysis relies on the orthogonal application of multiple techniques, where each method provides a unique and complementary piece of the structural puzzle. This integrated approach ensures that all aspects of the molecule's identity and purity are interrogated.

G cluster_0 Primary Structural Elucidation cluster_1 Purity & Quantification cluster_2 Spectroscopic Identity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Report Certificate of Analysis (Complete Characterization) NMR->Report MS Mass Spectrometry (EI, ESI) MS->Report HPLC HPLC-UV (Purity, Impurity Profile) HPLC->Report GCMS GC-MS (Volatile Impurities) GCMS->Report UVVis UV-Vis Spectroscopy (Chromophore ID) UVVis->Report Synthesis Synthesized or Procured Material Synthesis->NMR Identity Synthesis->MS Identity Synthesis->HPLC Purity Synthesis->GCMS Purity Synthesis->UVVis Confirmation

Caption: Integrated workflow for 7-Methoxy-3,4-dihydroisoquinoline characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation of organic molecules. For 7-Methoxy-3,4-dihydroisoquinoline, ¹H NMR provides information on the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule.

Trustworthiness: The high resolution and predictable nature of NMR spectra make it a primary tool for identity confirmation. The chemical shifts and coupling constants are highly sensitive to the molecular structure, providing a unique fingerprint that is difficult to forge.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the 7-Methoxy-3,4-dihydroisoquinoline sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup (400 MHz Spectrometer):

    • Experiment: Run standard ¹H (proton) and ¹³C {¹H} (proton-decoupled carbon) experiments.

    • ¹H Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 2 seconds, and 16-32 scans.

    • ¹³C Parameters: Spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-1024 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Expected Data & Interpretation

The following table summarizes the expected chemical shifts based on the known structure and data from closely related analogs.[1][2]

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
H-1 (Imine)~8.2 - 8.4Singlet (s)1H~160 - 165
Aromatic (H-5, H-8)~6.7 - 6.92 distinct signals1H each~110 - 115
Methoxy (-OCH₃)~3.8 - 3.9Singlet (s)3H~55 - 56
Methylene (H-3)~3.6 - 3.8Triplet (t)2H~45 - 50
Methylene (H-4)~2.7 - 2.9Triplet (t)2H~25 - 30
  • Causality: The downfield shift of H-1 is due to the deshielding effect of the C=N double bond. The methoxy protons appear as a sharp singlet as they are not coupled to other protons. The methylene groups at positions 3 and 4 appear as triplets due to coupling with each other, confirming the dihydroisoquinoline core structure.[1][2]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Experience: MS provides the exact molecular weight of the compound, which is a critical piece of identifying information. Furthermore, the fragmentation pattern obtained from techniques like Electron Ionization (EI) can provide structural clues that corroborate the NMR data.

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy (typically <5 ppm error), leaving little doubt about the elemental composition.

Protocol: GC-MS (EI) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as Methanol or Dichloromethane.

  • Instrument Setup (GC-MS):

    • GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL in split mode (e.g., 20:1 split ratio). Injector temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Detector (EI): Ion source temperature: 230°C. Ionization energy: 70 eV. Scan range: 40-400 m/z.

  • Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. Compare the obtained spectrum with library data if available.

Expected Data & Interpretation

For 7-Methoxy-3,4-dihydroisoquinoline (C₁₀H₁₁NO), the expected molecular weight is 161.08 g/mol .[3]

m/z (Mass-to-Charge Ratio) Proposed Identity Significance
161[M]⁺Molecular Ion
160[M-H]⁺Loss of a hydrogen radical
146[M-CH₃]⁺Loss of a methyl radical from the methoxy group
132[M-CH₂CH₃]⁺Cleavage of the dihydro portion
  • Causality: The molecular ion peak directly confirms the molecular weight. Fragmentation patterns, such as the loss of a methyl group, are characteristic of methoxylated aromatic compounds. The fragmentation of the dihydroisoquinoline ring provides further structural confirmation.[1][2]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Expertise & Experience: HPLC is the premier technique for determining the purity of a non-volatile organic compound. By separating the main component from any impurities, it allows for precise quantification. A UV detector is ideal for aromatic compounds like this one.

Trustworthiness: HPLC methods, when validated, provide highly accurate and reproducible purity values. The use of a reference standard allows for definitive identification and quantification.

Protocol: Reversed-Phase HPLC with UV Detection
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of ~0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrument Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v) containing 0.1% Trifluoroacetic Acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 230 nm or 280 nm).[4]

  • Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Expected Results

A successful analysis will show a single major peak with a stable retention time. Purity is typically expected to be >98% for high-quality material. Any other peaks represent impurities, which can be further investigated if they exceed acceptable limits (e.g., >0.1%).

G cluster_workflow HPLC Purity Analysis Workflow SamplePrep Sample Preparation 1. Dissolve in Mobile Phase 2. Filter (0.45 µm) Injection HPLC Injection Volume: 10 µL SamplePrep->Injection Separation C18 Column Separation Mobile Phase: ACN/H₂O Flow Rate: 1.0 mL/min Injection->Separation Detection UV Detection λ = 230 nm Separation->Detection Analysis Data Analysis Peak Integration % Purity Calculation Detection->Analysis

Caption: Workflow for HPLC purity determination.

UV-Vis Spectroscopy: Chromophore Confirmation

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically confirming the presence of the aromatic and imine chromophores. While not as structurally definitive as NMR, it serves as a rapid and simple identity check.

Trustworthiness: The position of the absorption maxima (λ_max) is characteristic of the compound's conjugated system. The spectrum is sensitive to pH, which can provide additional confirmation of the structure.[4]

Protocol: UV-Vis Spectral Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a UV-transparent solvent like Methanol or Ethanol.

  • Instrument Setup:

    • Use a dual-beam spectrophotometer.

    • Use matched quartz cuvettes (1 cm path length).

    • Scan a wavelength range from 200 nm to 400 nm.

    • Use the pure solvent as a blank reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Expected Data

The UV spectrum is expected to show characteristic absorption bands for the substituted aromatic ring and the imine functionality. Based on similar structures, absorption maxima are anticipated in the regions of 230-240 nm and 270-290 nm in a neutral solvent.[4]

Conclusion: A Self-Validating System

The comprehensive characterization of 7-Methoxy-3,4-dihydroisoquinoline is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal analytical techniques. NMR defines the structural framework, MS confirms the molecular weight and elemental formula, HPLC quantifies purity, and UV-Vis verifies the electronic system. When the data from each of these experiments are consistent, they form a self-validating system that provides a high degree of confidence in the identity, structure, and purity of the material, ensuring its suitability for high-stakes applications in research and drug development.

References

  • Klimochkin, Y. (2011). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. Chemistry of Heterocyclic Compounds, 47, 845-850. [Link]

  • Google Patents. (2021). Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method (CN110845410B).
  • Osyanin, V. A., et al. (2011). Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. ResearchGate. [Link]

  • National Center for Biotechnology Information (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Library of Medicine. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 30058, 3,4-Dihydro-6,7-dimethoxyisoquinoline. PubChem. [Link]

  • Jonsson, G. (1969). Fluorescence studies on some 6,7-substituted 3,4-dihydroisoquinolines formed from 3-hydroxytyramine (dopamine) and formaldehyde. Acta Chemica Scandinavica, 23, 1599-1607. [Link]

  • Suau, R., et al. (2005). Identification and Quantification of Isoquinoline Alkaloids in the Genus Sarcocapnos by GC-MS. Phytochemical Analysis, 16(5), 322-327. [Link]

  • Szlósarczyk, M., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus. Journal of Chromatographic Science, 54(8), 1334-1343. [Link]

Sources

Application Notes and Protocols for the Development of Novel Therapeutic Agents from the 7-Methoxy-3,4-dihydroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The 7-methoxy-3,4-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of novel therapeutic agents derived from this versatile scaffold. We will delve into detailed protocols for chemical synthesis and in vitro assays for assessing anticancer and neuroprotective potential, underpinned by the scientific rationale for each experimental step.

Introduction: The Therapeutic Potential of the 7-Methoxy-3,4-dihydroisoquinoline Scaffold

The isoquinoline alkaloids are a significant class of nitrogen-containing heterocyclic natural products with a rich history in drug discovery.[2] The dihydroisoquinoline moiety, in particular, has garnered substantial interest due to its presence in compounds exhibiting potent pharmacological effects, including anticancer, neuroprotective, anticonvulsant, and anti-inflammatory properties.[3][4][5][6] The methoxy group at the 7-position is a key feature that can influence the molecule's electronic properties and its interactions with biological targets.[7]

This guide will focus on two prominent therapeutic areas where 7-methoxy-3,4-dihydroisoquinoline derivatives have shown considerable promise: oncology and neuroprotection. We will provide a practical framework for the synthesis of a small library of derivatives and their subsequent biological characterization.

Synthesis of Novel 7-Methoxy-3,4-dihydroisoquinoline Derivatives

A common and effective method for the synthesis of the 3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction , which involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent.[1] This can be followed by further modifications to introduce chemical diversity.

General Synthetic Workflow

The overall synthetic strategy involves a two-step process:

  • Amide Formation: Reaction of 3-methoxyphenethylamine with a chosen acyl chloride to form the corresponding N-acyl derivative.

  • Cyclization (Bischler-Napieralski Reaction): Intramolecular cyclization of the amide to yield the 7-methoxy-3,4-dihydroisoquinoline scaffold.

G cluster_synthesis Synthetic Workflow A 3-Methoxyphenethylamine C N-(2-(3-methoxyphenyl)ethyl)amide A->C Amide Formation (e.g., Schotten-Baumann conditions) B Acyl Chloride (R-COCl) B->C D 7-Methoxy-3,4-dihydroisoquinoline Derivative C->D Bischler-Napieralski Cyclization (e.g., POCl3, P2O5)

Caption: Synthetic workflow for 7-methoxy-3,4-dihydroisoquinoline derivatives.

Detailed Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of a model compound to illustrate the methodology.

Materials and Equipment:

  • 3-Methoxyphenethylamine

  • Benzoyl chloride

  • Phosphorus oxychloride (POCl3)

  • Toluene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Protocol Steps:

Step 1: Synthesis of N-(2-(3-methoxyphenyl)ethyl)benzamide

  • Dissolve 3-methoxyphenethylamine (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure amide.

Step 2: Synthesis of 1-phenyl-7-methoxy-3,4-dihydroisoquinoline

  • Dissolve the N-(2-(3-methoxyphenyl)ethyl)benzamide (1 equivalent) in anhydrous toluene.

  • Add phosphorus oxychloride (2-3 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., 2M NaOH) to pH > 10.

  • Extract the product with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final 7-methoxy-3,4-dihydroisoquinoline derivative.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Biological Evaluation

Once a library of derivatives has been synthesized and characterized, the next step is to screen them for biological activity. Bioassays are essential tools for measuring the biological effects of potential therapeutic compounds.[8]

Anticancer Activity Assessment

A primary screening assay for anticancer drug discovery is the evaluation of cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.[9]

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Add the compounds to the wells in triplicate and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_anticancer Anticancer Screening Workflow A Seed Cancer Cells (96-well plate) B Add Synthesized Compounds (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Neuroprotective Activity Assessment

To evaluate the neuroprotective potential, an in vitro model of neuronal cell death can be employed. Oxidative stress is a key factor in many neurodegenerative diseases, and hydrogen peroxide (H2O2) is commonly used to induce oxidative stress and cell death in neuronal cell lines (e.g., SH-SY5Y).[9]

Principle: This assay measures the ability of a compound to protect neuronal cells from H2O2-induced cytotoxicity. Cell viability is assessed using the MTT assay or a similar method.

Detailed Protocol: Neuroprotection Assay

  • Cell Seeding: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere and differentiate (if necessary) for 24-48 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the synthesized compounds for 1-2 hours.

  • Induction of Oxidative Stress: Add H2O2 to the wells to a final concentration that induces significant (e.g., 50%) cell death (this concentration should be predetermined).

  • Incubation: Incubate the plate for 24 hours.

  • Cell Viability Assessment: Perform the MTT assay as described in the anticancer protocol to determine the percentage of viable cells.

  • Data Analysis: Compare the viability of cells treated with the compounds and H2O2 to cells treated with H2O2 alone. A significant increase in cell viability indicates a neuroprotective effect.

G cluster_neuroprotection Neuroprotection Screening Workflow A Seed Neuronal Cells (96-well plate) B Pre-treat with Compounds A->B C Induce Oxidative Stress (H2O2) B->C D Incubate (24h) C->D E Assess Cell Viability (MTT) D->E F Determine Neuroprotective Effect E->F

Caption: Workflow for in vitro neuroprotective activity screening.

Advanced Protocols: Elucidating the Mechanism of Action

For promising lead compounds, further studies are necessary to understand their mechanism of action.

Western Blotting for Apoptosis Markers

If a compound shows significant anticancer activity, it is important to determine if it induces apoptosis (programmed cell death). This can be investigated by analyzing the expression of key apoptosis-related proteins using Western blotting.

Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. Key markers of apoptosis include cleaved caspase-3 (an executioner caspase) and members of the Bcl-2 family (which regulate apoptosis).

Detailed Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cancer cells with the active compound at its IC50 concentration for a specified time. Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration in the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax) and a loading control (e.g., anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

Hypothetical Signaling Pathway

The biological effects of the 7-methoxy-3,4-dihydroisoquinoline derivatives may be mediated through the modulation of specific signaling pathways. For instance, a neuroprotective compound might activate pro-survival pathways like the ERK-CREB pathway.[4]

G cluster_pathway Hypothetical Neuroprotective Signaling Pathway A 7-Methoxy-3,4-dihydroisoquinoline Derivative B Receptor/Target A->B Binds to C MEK B->C Activates D ERK1/2 C->D Phosphorylates E CREB D->E Phosphorylates F Gene Expression (Pro-survival proteins) E->F Promotes G Neuroprotection F->G Leads to

Caption: Hypothetical signaling pathway for a neuroprotective derivative.

Data Presentation and Summary

Systematic recording and presentation of data are crucial for structure-activity relationship (SAR) studies.

Compound IDR-Group (at C1)Yield (%)Purity (%) (HPLC)Anticancer IC50 (µM)Neuroprotection (% Viability at X µM)
Derivative-01 Phenyl65>9815.278
Derivative-02 4-Chlorophenyl72>998.565
Derivative-03 2-Naphthyl58>9822.185
... ...............

Conclusion and Future Directions

The 7-methoxy-3,4-dihydroisoquinoline scaffold is a valuable starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis of new derivatives and their initial biological evaluation for anticancer and neuroprotective activities. Promising compounds identified through these screens can be advanced to more detailed mechanistic studies, lead optimization to improve potency and drug-like properties, and eventually, in vivo testing in animal models of disease.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
  • Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. (n.d.). Springer.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PubMed Central.
  • Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. (2016). MDPI.
  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.).
  • Editorial: Bioassays for Assessing Traditional Medicines: Promises and Pitfalls. (2022).
  • Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method. (n.d.).
  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. (n.d.). PubMed Central.
  • Synthesis of some alkaloid deriv
  • The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. (2023).
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Neuroprotective Effect of Artichoke-Based Nanoformulation in Sporadic Alzheimer's Disease Mouse Model: Focus on Antioxidant, Anti-Inflammatory, and Amyloidogenic P
  • Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. (2018). PubMed.
  • The Role of Bioassays in Testing New Therapeutics for Canine Cancer. (2024). Promega Connections.
  • The role of neuro-supportive substances of natural origin in neurological conditions—A literature-based formulators' perspective. (2025). PubMed Central.
  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023).
  • Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish. (2026). PubMed.
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (n.d.).
  • Bioassay Techniques for Drug Development. (n.d.).
  • 3,4-Dihydro-6,7-dimethoxyisoquinoline. (n.d.). CymitQuimica.
  • Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. (2024). MDPI.
  • Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. (n.d.).
  • Evolving Bioassay Strategies for Therapeutic Antibodies: Essential Information for Proving Biosimilarity. (2017).

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Troubleshooting & Optimization

Technical Support Center: A Guide to the Storage and Handling of 7-Methoxy-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Methoxy-3,4-dihydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable chemical intermediate throughout its storage and application. By understanding its chemical properties and potential degradation pathways, you can mitigate experimental variability and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and storage of 7-Methoxy-3,4-dihydroisoquinoline.

Q1: What are the ideal storage conditions for solid 7-Methoxy-3,4-dihydroisoquinoline?

A1: For optimal long-term stability, solid 7-Methoxy-3,4-dihydroisoquinoline should be stored in a cool, dry, and dark environment. A refrigerator at 2-8°C is recommended.[1] The container should be tightly sealed to prevent moisture and air exposure. For extended storage, flushing the container with an inert gas like argon or nitrogen is a best practice to minimize oxidation.

Q2: I've received 7-Methoxy-3,4-dihydroisoquinoline as a hydrochloride salt. Do the storage recommendations differ?

A2: The hydrochloride salt is generally more stable and less susceptible to degradation than the free base. However, the same storage principles apply: keep it in a tightly sealed container in a cool, dry, and dark place.[1][2][3] The salt form is often preferred for its improved handling characteristics and stability.

Q3: How should I prepare solutions of 7-Methoxy-3,4-dihydroisoquinoline?

A3: 7-Methoxy-3,4-dihydroisoquinoline is soluble in various organic solvents such as chloroform, ethyl acetate, and methanol.[1] For aqueous solutions, the hydrochloride salt exhibits good solubility in water.[2] When preparing solutions, it is crucial to use anhydrous solvents if the reaction chemistry is sensitive to moisture, as the compound can be susceptible to hydrolysis. Prepare solutions fresh for optimal results, especially for sensitive applications.

Q4: Can I store solutions of 7-Methoxy-3,4-dihydroisoquinoline?

A4: Storing solutions of this compound is generally not recommended for extended periods. If temporary storage is necessary, use a tightly sealed vial with minimal headspace, flush with an inert gas, and store at low temperatures (e.g., -20°C) in the dark. The stability in solution is highly dependent on the solvent and the presence of potential contaminants. Regularly check for any signs of degradation, such as color change, before use.

Q5: What are the primary safety precautions when handling this compound?

A5: Always handle 7-Methoxy-3,4-dihydroisoquinoline in a well-ventilated area, preferably within a fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][3]

Troubleshooting Guide: Preventing and Identifying Degradation

This section provides a more in-depth look at potential issues you might encounter during your experiments and how to address them.

Issue 1: Gradual darkening or yellowing of the solid compound over time.
  • Underlying Cause: This is often a visual indicator of oxidation. The dihydroisoquinoline ring system can be susceptible to air oxidation, leading to the formation of the more conjugated and often colored isoquinoline analogue.

  • Preventative Measures:

    • Inert Atmosphere: Always store the solid under an inert atmosphere (argon or nitrogen).

    • Minimize Exposure: When weighing or handling the compound, do so efficiently to minimize its exposure to air.

    • Proper Sealing: Ensure the container is sealed tightly with a high-quality cap and consider using paraffin film for extra protection.

  • Corrective Actions: If slight discoloration is observed, the purity should be checked by an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) before use. If significant degradation has occurred, purification by recrystallization or chromatography may be necessary.

Issue 2: Appearance of a new, less polar spot on TLC or a new peak in HPLC/LC-MS analysis of your sample.
  • Underlying Cause: This is a strong indication of oxidation to 7-methoxyisoquinoline. The fully aromatized isoquinoline is less polar than the parent dihydroisoquinoline. This is a common impurity that can arise during synthesis or improper storage.

  • Troubleshooting Protocol:

    • Confirm Identity: If you have a standard of 7-methoxyisoquinoline, co-spot it on the TLC plate or co-inject it in the HPLC to confirm the identity of the impurity. Alternatively, the mass of the new peak in LC-MS should correspond to the oxidized product (M-2).

    • Review Handling Procedure: Assess your handling and storage procedures. Was the compound exposed to air for an extended period? Was it stored at room temperature in a frequently opened container?

    • Purification: For critical applications, the material should be purified to remove the oxidized impurity.

Issue 3: Inconsistent or lower-than-expected yields in reactions where 7-Methoxy-3,4-dihydroisoquinoline is a reactant.
  • Underlying Cause: This could be due to either degradation of the starting material or its hydrolysis in the reaction mixture. The imine functionality in the dihydroisoquinoline ring is susceptible to hydrolysis, especially in the presence of acid or base, which would break the ring.

  • Preventative Measures:

    • Use Anhydrous Conditions: If your reaction allows, use anhydrous solvents and reagents to prevent hydrolysis.

    • Control pH: Be mindful of the pH of your reaction mixture. Strong acidic or basic conditions can promote hydrolysis.[4][5]

    • Fresh Reagent: Use a freshly opened bottle of the reagent or a sample that has been properly stored and its purity verified.

  • Corrective Actions: If you suspect hydrolysis, you can analyze your reaction mixture by LC-MS to look for the characteristic mass of the hydrolyzed product. Adjusting the reaction conditions to be neutral and anhydrous should improve the outcome.

Issue 4: Sample appears to be sensitive to light.
  • Preventative Measures:

    • Amber Vials: Always store the solid and any solutions in amber glass vials or containers wrapped in aluminum foil to protect from light.

    • Minimize Light Exposure: Conduct experiments in a shaded area of the lab or with the lights dimmed if the reaction is particularly sensitive.

Summary of Storage and Handling Recommendations

ConditionSolid CompoundSolutions
Temperature 2-8°C (Refrigerated)[1]-20°C for short-term storage
Atmosphere Inert gas (Argon or Nitrogen) recommendedFlush vial with inert gas
Light Protect from light (use amber vials)[2]Protect from light (use amber vials)
Moisture Store in a dry environment with a tight sealUse anhydrous solvents; avoid moisture
Purity Check Periodically check for discolorationPrepare fresh; check for precipitates/color change

Experimental Protocols

Protocol 1: Aliquoting and Short-Term Storage of Solid 7-Methoxy-3,4-dihydroisoquinoline
  • Allow the main container of 7-Methoxy-3,4-dihydroisoquinoline to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a glove box or under a gentle stream of inert gas, quickly weigh the desired amount of the compound into a pre-dried amber vial.

  • Flush the vial containing the aliquot with inert gas.

  • Seal the vial tightly with a cap lined with a chemically resistant septum or liner.

  • Wrap the cap with paraffin film for an extra seal.

  • Label the vial clearly with the compound name, date, and amount.

  • Store the aliquot in the refrigerator at 2-8°C.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent
  • Use a dry, clean amber glass vial with a screw cap and a PTFE septum.

  • Add the desired amount of solid 7-Methoxy-3,4-dihydroisoquinoline to the vial.

  • Using a dry syringe, add the required volume of anhydrous solvent (e.g., chloroform, ethyl acetate).

  • Briefly vortex or sonicate the vial until the solid is completely dissolved.

  • If the solution is to be stored briefly, flush the headspace of the vial with an inert gas before sealing.

  • Use the solution as fresh as possible.

Visualizing Degradation Pathways and Handling Workflows

To further clarify the processes described, the following diagrams illustrate the key degradation pathways and recommended handling procedures.

A 7-Methoxy-3,4-dihydroisoquinoline (Stable) B Oxidation (Exposure to Air) A->B O₂ D Hydrolysis (Presence of Water) A->D H₂O F Photodegradation (Exposure to Light) A->F C 7-Methoxyisoquinoline (Degradation Product) B->C E Ring-Opened Product (Degradation Product) D->E G Other Degradation Products F->G

Caption: Potential degradation pathways for 7-Methoxy-3,4-dihydroisoquinoline.

start Start: Receive Compound storage Store at 2-8°C Inert Atmosphere In the Dark start->storage weigh Weigh Quickly Under Inert Gas storage->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve use Use Solution Immediately dissolve->use check Check Purity (TLC, HPLC, NMR) use->check end End: Successful Experiment check->end Purity OK troubleshoot Troubleshoot: Purify or Discard check->troubleshoot Degradation Detected

Caption: Recommended workflow for handling 7-Methoxy-3,4-dihydroisoquinoline.

By adhering to these guidelines, researchers can significantly enhance the stability and reliability of 7-Methoxy-3,4-dihydroisoquinoline in their experimental work, leading to more accurate and reproducible scientific outcomes.

References

  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 6,7-D6-DIMETHOXY-3,4-DIHYDROISOQUINOLINE HYDROCHLORIDE. Retrieved from [Link]

  • Osyanin, V. A., Ivleva, E. A., Osipov, D. V., & Klimochkin, Y. N. (2011). Reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides. Chemistry of Heterocyclic Compounds, 47(7), 845–851.
  • Szatmári, I., László, L., Fülöp, F., & Szolcsányi, J. (2021). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 26(11), 3283.
  • PubChem. (n.d.). 3,4-Dihydro-6,7-dimethoxyisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-6,7-dimethoxyisoquinoline hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
  • Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution.
  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

  • BYJU'S. (n.d.). Imine Hydrolysis. Retrieved from [Link]

  • Klein, D. (2021, February 25). Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines [ORGANIC CHEMISTRY]. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

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Validation & Comparative

A Comparative In-Vitro Guide to Bioactive Isoquinoline Derivatives and the Role of 7-Methoxy-3,4-dihydroisoquinoline as a Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities. This guide provides an in-depth in-vitro comparison of three prominent, naturally occurring isoquinoline alkaloids: Berberine, Noscapine, and Papaverine. Furthermore, it elucidates the strategic importance of simpler, synthetic isoquinoline derivatives, such as 7-Methoxy-3,4-dihydroisoquinoline, as foundational building blocks in the synthesis of novel therapeutic agents.

Introduction to the Isoquinoline Class

Isoquinolines are a class of nitrogen-containing heterocyclic aromatic organic compounds. This structural motif is prevalent in a vast array of natural alkaloids, many of which have been exploited for their medicinal properties for centuries. The fusion of a benzene ring to a pyridine ring can be arranged in two different ways, giving rise to quinoline and isoquinoline. The isoquinoline core's versatility allows for a wide range of substitutions, leading to a diverse array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1]

This guide will focus on the in-vitro performance of three well-characterized and clinically relevant isoquinoline alkaloids:

  • Berberine: A protoberberine alkaloid found in plants of the Berberis genus. It is known for its antimicrobial, anti-inflammatory, and anticancer properties.

  • Noscapine: A phthalideisoquinoline alkaloid derived from the opium poppy. While traditionally used as a cough suppressant, it has gained significant attention for its anticancer activities.

  • Papaverine: A benzylisoquinoline alkaloid also found in the opium poppy. It is clinically used as a vasodilator and smooth muscle relaxant.

While these natural products exhibit potent biological effects, the synthesis of novel derivatives allows for the fine-tuning of their pharmacological profiles, improving efficacy, selectivity, and pharmacokinetic properties. In this context, simple isoquinoline precursors like 7-Methoxy-3,4-dihydroisoquinoline play a pivotal role as starting materials for the construction of more complex and targeted therapeutic agents.

Mechanisms of Action: A Comparative Overview

The diverse biological activities of isoquinoline derivatives stem from their ability to interact with a multitude of cellular targets. The mechanisms of action for our selected comparator compounds are distinct and well-documented.

Berberine exerts its anticancer effects through multiple pathways. It can intercalate with DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis. Furthermore, Berberine is known to induce cell cycle arrest, primarily at the G1/S and G2/M phases, and to modulate various signaling pathways involved in cell proliferation and survival, including the MAPK and PI3K/Akt pathways. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Noscapine 's primary anticancer mechanism involves its interaction with tubulin. Unlike many other tubulin-binding agents that either promote or inhibit microtubule polymerization, Noscapine modulates microtubule dynamics with minimal effects on the total polymer mass. This leads to a mitotic block and subsequent induction of apoptosis in cancer cells.[2] A key advantage of Noscapine is its favorable safety profile, with minimal toxicity to normal cells.[2]

Papaverine is a non-specific inhibitor of phosphodiesterases (PDEs), leading to an increase in intracellular levels of cyclic AMP and cyclic GMP. This underlies its smooth muscle relaxant and vasodilator effects. In the context of cancer, Papaverine has been shown to inhibit cell proliferation and induce apoptosis, although its mechanisms in this regard are less well-defined compared to Berberine and Noscapine.[3]

Comparative In-Vitro Cytotoxicity

The most direct measure of a compound's potential as an anticancer agent is its ability to inhibit the proliferation of cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this effect. The following table summarizes the IC50 values for Berberine, Noscapine, and Papaverine against a panel of common human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
Berberine MCF-7Breast Adenocarcinoma~25 - 50
A549Lung Carcinoma~50 - 100
HeLaCervical Carcinoma~20 - 40
Noscapine MCF-7Breast Adenocarcinoma~30 - 60[2]
PC-3Prostate Cancer~40 - 75
HeLaCervical Carcinoma~25 - 50
Papaverine A549Lung Carcinoma~50 - 150[3]
MDA-MB-231Breast Adenocarcinoma~75 - 200[3]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density. The values presented here are approximate ranges compiled from multiple sources to provide a comparative overview.

The Strategic Role of 7-Methoxy-3,4-dihydroisoquinoline in Drug Discovery

While direct in-vitro biological data for 7-Methoxy-3,4-dihydroisoquinoline is scarce in publicly available literature, its significance lies in its role as a versatile synthetic intermediate. The methoxy group at the 7-position and the dihydroisoquinoline core provide a reactive scaffold for the construction of more elaborate molecules with tailored biological activities.

The general synthetic utility of the 3,4-dihydroisoquinoline scaffold is well-established in medicinal chemistry. For instance, derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline have been explored for their potential as multidrug resistance modulators in cancer therapy. These compounds act by inhibiting P-glycoprotein (P-gp), a transmembrane efflux pump that is often overexpressed in cancer cells and contributes to chemotherapy resistance.

The synthesis of such derivatives often begins with a simple, appropriately substituted dihydroisoquinoline precursor. The presence of the methoxy group in 7-Methoxy-3,4-dihydroisoquinoline can influence the electronic properties of the aromatic ring and provide a handle for further chemical modifications, such as demethylation to a hydroxyl group, which can then be used for conjugation or to introduce new functional groups.

Caption: Synthetic utility of 7-Methoxy-3,4-dihydroisoquinoline.

Experimental Protocols

To ensure the reproducibility and validity of in-vitro comparisons, standardized protocols are essential. Below are detailed methodologies for key assays relevant to the evaluation of isoquinoline derivatives.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 7-Methoxy-3,4-dihydroisoquinoline, Berberine, Noscapine, Papaverine) in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion

The isoquinoline scaffold is a cornerstone of natural product chemistry and drug discovery, with derivatives like Berberine, Noscapine, and Papaverine demonstrating significant and diverse in-vitro biological activities. While these natural products serve as valuable therapeutic agents and lead compounds, the future of isoquinoline-based drug development lies in the rational design and synthesis of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. In this endeavor, simple, functionalized precursors such as 7-Methoxy-3,4-dihydroisoquinoline are indispensable tools, providing the foundational chemical architecture for the construction of next-generation therapeutics. Further exploration of the synthetic possibilities offered by such scaffolds will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases.

References

  • Abbasoglu, U., Sener, B., Günay, Y., & Temizer, H. (1991). Antimicrobial activity of some isoquinoline alkaloids. Archiv der Pharmazie, 324(6), 379-380. [Link]

  • Bhardwaj, A., Sethi, G., Vadhan-Raj, S., & Bhasin, M. (2020). Resveratrol and cancer: Biological and clinical perspectives. Seminars in Cancer Biology, 65, 104-118. [Link]

  • Kihara, M., Ikeuchi, M., Yamauchi, A., Nukatsuka, M., Matsumoto, H., & Toko, T. (1997). Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. Chemical & Pharmaceutical Bulletin, 45(5), 939-943. [Link]

  • Meerloo, J. van, Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • Naeem, A., Badshah, H., Muska, M., Ahmad, N., & Khan, K. (2016). The current state of anticancer agents from natural products. DARU Journal of Pharmaceutical Sciences, 24(1), 1-11. [Link]

  • Quisbert-Valenzuela, E. O., & Calaf, G. M. (2016). Apoptotic effect of noscapine in breast cancer cell lines. International Journal of Oncology, 48(6), 2666-2674. [Link]

  • Stankiewicz-Drogoń, A., Walczak, M., & Trzybiński, D. (2016). Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 1-9. [Link]

  • Tyan, Y. C., Wu, H. Y., & Su, J. H. (2019). The biological activities of isoquinoline alkaloids: A review. Molecules, 24(21), 3974. [Link]

  • Voskanyan, A. V., Arsenyan, F. H., & Danagulyan, G. G. (2011). Reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides. Chemistry of Heterocyclic Compounds, 47(7), 845-851. [Link]

  • Wang, Y., Chen, J., & Wang, D. (2015). Design, synthesis, and biological evaluation of 1,4-disubstituted-3,4-dihydroisoquinoline compounds as new tubulin polymerization inhibitors. Molecules, 20(5), 8348-8361. [Link]

  • Zarei, S., & Saed, L. (2021). In vitro effects of papaverine on cell proliferation, reactive oxygen species, and cell cycle progression in cancer cells. UPSpace. [Link]

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Sources

Illuminating the Molecular Tango: A Comparative In Vitro Guide to Confirming the Mechanism of Action of 7-Methoxy-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher navigating the intricate world of neuropharmacology, the journey from a novel compound to a well-defined mechanism of action is both exhilarating and exacting. This guide is crafted for our peers—the researchers, scientists, and drug development professionals—who stand at this critical juncture with 7-Methoxy-3,4-dihydroisoquinoline. While its structural cousins, the β-carboline and harmala alkaloids, have a more established history as monoamine oxidase inhibitors (MAOIs), the precise molecular targets of 7-Methoxy-3,4-dihydroisoquinoline remain to be definitively elucidated.[1][2]

This document eschews a rigid template in favor of a logical, data-driven exploration. We will not merely list protocols; we will delve into the causality behind our experimental choices, creating a self-validating system to build a robust scientific narrative. Our objective is to provide a comprehensive roadmap for confirming the hypothesized mechanism of action of 7-Methoxy-3,4-dihydroisoquinoline as a monoamine oxidase inhibitor with potential neuroprotective effects, benchmarked against relevant pharmacological agents.

The Central Hypothesis: A Monoamine Oxidase Inhibitor with Neuroprotective Potential

The structural similarity of 7-Methoxy-3,4-dihydroisoquinoline to known harmala alkaloids, such as harmine and harmaline, which are recognized as reversible inhibitors of monoamine oxidase A (MAO-A), forms the bedrock of our primary hypothesis.[1] Inhibition of MAO, a key enzyme in the degradation of monoamine neurotransmitters like serotonin and dopamine, is a well-established therapeutic strategy for depression and neurodegenerative disorders.[3][4][5] Therefore, we propose a two-pronged investigative approach:

  • Primary Target Engagement: To quantitatively assess the inhibitory activity of 7-Methoxy-3,4-dihydroisoquinoline against both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

  • Functional Cellular Consequences: To evaluate the compound's ability to protect neuronal cells from oxidative stress-induced death, a common downstream consequence of neurological insults.

To provide a clear comparative landscape, we will benchmark the performance of 7-Methoxy-3,4-dihydroisoquinoline against two well-characterized compounds:

  • Harmine: A potent and reversible MAO-A inhibitor, serving as our positive control and primary competitor for the hypothesized mechanism.[1]

  • Selegiline: An irreversible MAO-B inhibitor, used to assess isoform selectivity.[3]

A Step-Wise In Vitro Investigation

The following experimental workflow is designed to systematically test our hypothesis.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Comparative Analysis a MAO-A and MAO-B Inhibition Assays b Determine IC50 Values a->b d Neuronal Cell Culture (e.g., SH-SY5Y) c Kinetic Studies (e.g., Lineweaver-Burk Plot) b->c h Compare IC50 Values with Harmine and Selegiline c->h e Cytotoxicity Assessment of 7-Methoxy-3,4-dihydroisoquinoline d->e f Neuroprotection Assay (vs. Oxidative Stress) d->f g Quantify Cell Viability f->g i Compare Neuroprotective Efficacy g->i j Mechanism of Action Confirmation h->j i->j G cluster_0 Dopaminergic Neuron Dopamine Dopamine MAO_A MAO-A Dopamine->MAO_A Metabolism ROS Reactive Oxygen Species (ROS) MAO_A->ROS Generates Neuroprotection Neuroprotection ROS->Neuroprotection Reduces Compound 7-Methoxy-3,4- dihydroisoquinoline Compound->MAO_A Inhibits

Sources

A Senior Application Scientist's Guide to Comparative Docking of 7-Methoxy-3,4-dihydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on conducting comparative molecular docking studies with a focus on 7-methoxy-3,4-dihydroisoquinoline derivatives. This document is designed for researchers and drug development professionals who are looking to leverage computational methods to accelerate their discovery pipelines. We will move beyond a simple protocol, delving into the causality behind our experimental choices to ensure a robust and reliable in-silico analysis.

The Rationale: Why Focus on 7-Methoxy-3,4-dihydroisoquinoline?

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] Specifically, derivatives of 3,4-dihydroisoquinoline have shown significant potential as inhibitors of key enzymes implicated in neurodegenerative disorders.[2] Our focus on the 7-methoxy-3,4-dihydroisoquinoline core is strategic; this substitution pattern is present in compounds that have been investigated for their interaction with critical neurological targets.[3]

Molecular docking allows us to predict the binding affinity and orientation of these small molecules within the active site of a target protein. This computational screening is an invaluable tool for:

  • Hypothesis Generation: Rapidly assessing the potential of a series of compounds before committing to time-consuming synthesis.

  • Structure-Activity Relationship (SAR) Studies: Understanding how subtle changes in a molecule's structure can affect its binding affinity and selectivity.

  • Lead Optimization: Guiding the design of more potent and specific inhibitors.

In this guide, we will compare a parent compound, 7-methoxy-3,4-dihydroisoquinoline (Compound A) , with two hypothetical derivatives to illustrate how minor structural modifications can influence binding characteristics.

  • Compound B: 1-Methyl-7-methoxy-3,4-dihydroisoquinoline

  • Compound C: 1-(Phenyl)-7-methoxy-3,4-dihydroisoquinoline

Target Selection: Focusing on Neurodegenerative Pathways

Based on extensive literature review, two high-value enzymes involved in the pathology of Alzheimer's and Parkinson's disease have been selected as targets for this comparative study:

  • Monoamine Oxidase B (MAO-B): This enzyme is responsible for the oxidative deamination of neurotransmitters like dopamine.[4] Its inhibition can increase dopamine levels, a key therapeutic strategy for Parkinson's disease.[5] For our study, we will utilize the crystal structure of human MAO-B, PDB ID: 1GOS .[6]

  • Acetylcholinesterase (AChE): AChE catalyzes the breakdown of the neurotransmitter acetylcholine.[7] Inhibiting AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease.[8] We will use the crystal structure of human AChE, PDB ID: 4PQE .[9]

The selection of these specific targets is grounded in previous studies that have successfully docked and synthesized isoquinoline derivatives as inhibitors for both MAO and cholinesterase enzymes.[2][10]

G cluster_0 Neurodegenerative Disease Pathophysiology cluster_1 Enzymatic Degradation PD Parkinson's Disease (Dopamine Deficiency) AD Alzheimer's Disease (Acetylcholine Deficiency) MAOB Monoamine Oxidase B (MAO-B) MAOB->PD Contributes to AChE Acetylcholinesterase (AChE) AChE->AD Contributes to Dopamine Dopamine Dopamine->MAOB Metabolizes Acetylcholine Acetylcholine Acetylcholine->AChE Hydrolyzes Derivatives 7-Methoxy-3,4-dihydroisoquinoline Derivatives (Inhibitors) Derivatives->MAOB Inhibits Derivatives->AChE Inhibits

Caption: Role of MAO-B and AChE in neurodegeneration and their inhibition.

Experimental Protocol: A Self-Validating Workflow

To ensure the trustworthiness of our results, the protocol is designed as a self-validating system. The key is to first perform a re-docking of the co-crystallized ligand found in the original PDB file. A successful re-docking, defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, validates that our chosen docking parameters can accurately reproduce the experimentally observed binding mode.

G start Start: Define Targets & Ligands prep_protein 1. Protein Preparation (e.g., PDB: 1GOS, 4PQE) - Remove water, add hydrogens start->prep_protein prep_ligand 2. Ligand Preparation - Generate 3D structures - Assign charges, minimize energy start->prep_ligand grid_gen 3. Grid Box Generation - Define active site coordinates - Center on co-crystallized ligand prep_protein->grid_gen validate 4. Protocol Validation (Self-Validating Step) - Re-dock co-crystallized ligand prep_ligand->validate grid_gen->validate check RMSD < 2.0 Å? validate->check dock_series 5. Dock Compound Series (Compounds A, B, C) check->dock_series Yes fail Adjust Docking Parameters check->fail No analyze 6. Analysis of Results - Compare binding energies - Visualize binding poses - Identify key interactions dock_series->analyze end End: Generate SAR Hypothesis analyze->end fail->grid_gen

Caption: The self-validating workflow for comparative molecular docking.

Step-by-Step Methodology

This protocol utilizes widely accessible and validated software: AutoDock Vina for the docking simulation and PyMOL for visualization.[11]

A. Protein Preparation

  • Obtain Structure: Download the PDB files for your targets (e.g., 1GOS and 4PQE) from the RCSB Protein Data Bank.

  • Clean the PDB: Open the structure in PyMOL or another molecular viewer. Remove all water molecules, co-solvents, and any ligands that are not the primary co-crystallized inhibitor.

    • Causality: Water molecules can interfere with the docking algorithm's calculation of ligand-protein interactions. Removing them ensures the scoring function evaluates direct interactions.

  • Add Hydrogens: Use a tool like AutoDockTools to add polar hydrogens to the protein. The pH should be set to a physiological level (7.4).

    • Causality: PDB files from X-ray crystallography often lack explicit hydrogen atoms. Adding them is critical for correctly defining hydrogen bond donors and acceptors, which are key to molecular recognition.

  • Save as PDBQT: Convert the cleaned, protonated protein file into the PDBQT format required by AutoDock Vina. This format includes partial charges and atom types.

B. Ligand Preparation

  • Generate 3D Structures: Draw the 2D structures of your 7-methoxy-3,4-dihydroisoquinoline derivatives (Compounds A, B, and C) using chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D and Minimize Energy: Convert the 2D structures to 3D. Perform an energy minimization using a force field like MMFF94.

    • Causality: Energy minimization finds the most stable, low-energy conformation of the ligand, which is the most likely state to exist in before binding. This provides a realistic starting point for the docking simulation.

  • Save as PDBQT: As with the protein, convert the prepared ligand files into the PDBQT format, which will define rotatable bonds and assign necessary atomic parameters.

C. Docking Simulation (Using AutoDock Vina)

  • Define the Search Space (Grid Box): The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. For a validated study, this box should be centered on the position of the known co-crystallized ligand in the active site. A typical size is 25 x 25 x 25 Å, ensuring it encompasses the entire binding pocket.

  • Configure Vina: Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Run the Simulation: Execute the Vina command from your terminal.[11] Vina will generate an output file containing the predicted binding poses (usually 9) ranked by their binding affinity scores in kcal/mol.

D. Analysis and Visualization

  • Examine Binding Affinity: The primary quantitative output is the binding affinity. More negative values indicate a stronger predicted binding interaction.

  • Visualize Poses: Load the protein PDBQT and the docking output file into PyMOL.

  • Identify Interactions: Analyze the top-scoring pose for each compound. Identify key interactions such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions with the active site residues.

    • Causality: Visual inspection is crucial. A good docking score must be supported by chemically sensible interactions. For example, a hydrogen bond donor on the ligand should be oriented towards an acceptor on the protein. This is the foundation of rational drug design.

Comparative Data Analysis

The results of the docking simulations are best summarized in tables for direct comparison. The following tables represent hypothetical data for our three compounds against our two targets.

Table 1: Comparative Binding Affinities (kcal/mol)

CompoundTarget: MAO-B (PDB: 1GOS)Target: AChE (PDB: 4PQE)
Compound A (Parent)-6.8-7.2
Compound B (1-Methyl)-7.5-7.4
Compound C (1-Phenyl)-8.9-8.1

Analysis: The addition of a methyl group (Compound B) provides a modest improvement in binding to MAO-B. However, the introduction of a larger, aromatic phenyl group (Compound C) results in a significant increase in predicted affinity for MAO-B, suggesting the presence of a hydrophobic pocket that can accommodate this group. For AChE, the larger substituents offer less of an advantage, hinting at a more sterically constrained active site.

Table 2: Key Interacting Residues for Compound C in MAO-B Active Site

Interaction TypeLigand MoietyProtein Residue
Pi-Pi Stacking Phenyl RingTyr435
Pi-Pi Stacking Isoquinoline RingTyr398
Hydrophobic Phenyl RingIle199, Leu171
Hydrogen Bond Methoxy OxygenCys172 (Backbone)

Analysis: The strong performance of Compound C in the MAO-B active site can be attributed to multiple favorable interactions. The aromatic cage formed by Tyr398 and Tyr435, a known feature of the MAO-B substrate cavity, engages in pi-pi stacking with both the isoquinoline core and the appended phenyl ring.[6] This dual aromatic interaction, which is not possible for Compounds A and B, likely accounts for the superior binding affinity.

Conclusion and Future Directions

This comparative docking study provides a clear, data-driven hypothesis: substitution at the 1-position of the 7-methoxy-3,4-dihydroisoquinoline scaffold, particularly with a phenyl group, can significantly enhance binding affinity for human MAO-B. The predicted binding mode is chemically sound and aligns with the known architecture of the enzyme's active site.

These in-silico results provide a strong rationale for the next steps in a drug discovery project:

  • Synthesis: Synthesize Compounds A, B, and C.

  • In-Vitro Validation: Perform enzyme inhibition assays to experimentally determine the IC50 values for each compound against MAO-B and AChE. This will confirm or refute the computational predictions.

  • Further SAR: If the trend is confirmed, synthesize additional analogs with substituted phenyl rings to further probe the hydrophobic pocket and optimize binding.

By integrating this rigorous and self-validating computational workflow, research teams can focus their resources on the most promising molecules, accelerating the journey from initial concept to a viable drug candidate.

References

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1118. [Link]

  • Ziemska J, et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15636-15654. [Link]

  • Binda, C., et al. (2002). Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders. Nature Structural & Molecular Biology, 9, 22-26. [Link]

  • Meiring, L., Petzer, J. P., & Petzer, A. (2017). C6- and C7-Substituted 3,4-dihydro-2(1H)-quinolinones as Inhibitors of Monoamine Oxidase. Drug Research, 67(3), 170-178. [Link]

  • Kim, J., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1649. [Link]

  • Dym, O., et al. (2015). Crystal Structure of Human Acetylcholinesterase. To be published. [Link]

  • Goodsell, D. S. (2004). Molecule of the Month: Acetylcholinesterase. RCSB PDB-101. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Binda, C., et al. (2003). The crystal structure of human monoamine oxidase B in complex with a reversible inhibitor. Journal of Medical Chemistry, 46(17), 3742-3745. [Link]

  • Raves, M.L., et al. (1998). Quaternary Structure of Tetrameric Acetylcholinesterase. Structure And Function Of Cholinesterases And Related Proteins. [Link]

  • Chemspace. (n.d.). 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one. Chemspace. [Link]

  • Proteopedia. (2011). Monoamine oxidase b. Proteopedia, life in 3D. [Link]

  • Jiang, H., et al. (2013). Structures of human acetylcholinesterase in complex with inhibitors. To be published. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.